H-180/29

Description

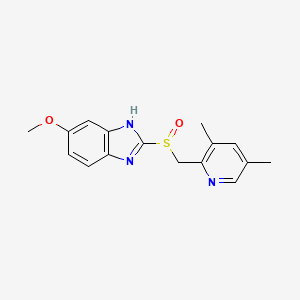

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXZYNHJPJEPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110374-16-8 | |

| Record name | H-180/29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H-180/29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-180/29 (Omeprazole Impurity B)

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can have significant impacts on the safety and efficacy of a drug product. This technical guide provides a comprehensive overview of H-180/29, a known impurity of the proton pump inhibitor Omeprazole.[1] Also referred to as 4-Desmethoxy Omeprazole or Omeprazole Impurity B, a thorough understanding of its chemical structure and properties is essential for researchers, scientists, and drug development professionals involved in the quality control and assurance of Omeprazole-related pharmaceuticals.[1][2][3] This document will delve into the core chemical identity, physicochemical properties, and available safety information for this compound, providing a critical resource for its identification and management.

Chemical Identity and Structure

This compound is a benzimidazole derivative, structurally related to Omeprazole.[1] Its precise chemical identity is crucial for its accurate detection and characterization in pharmaceutical samples.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-[(3,5-dimethyl-2-pyridinyl)methylsulfinyl]-6-methoxy-1H-benzimidazole[1]

-

Common Synonyms: Omeprazole Impurity B, 4-Desmethoxy Omeprazole[1][2][3][4]

Molecular Structure

The molecular structure of this compound features a benzimidazole core linked to a substituted pyridine ring through a methylsulfinyl bridge. The key structural difference from Omeprazole is the position of the methoxy group on the benzimidazole ring.

Sources

- 1. This compound | C16H17N3O2S | CID 46781146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. :: 4-Desmethoxy Omeprazole | CAS No.110374-16-8 | SVAK Lifesciences :: [svaklifesciences.com]

- 3. Esomeprazole Impurity B Manufacturer Exporter Supplier from Hoshiarpur India [chembuildpharma.co.in]

- 4. Esomeprazole Impurity B at Best Price in Hoshiarpur - ID: 5958995 | Chembuild Pharma Private Limited [exportersindia.com]

- 5. Manufacturer of Pharmaceutical Raw Materials from Hoshiarpur, Punjab by Chembuild Pharma Private Limited [exportersindia.com]

An In-depth Technical Guide to the Synthesis of 4-Desmethoxy Omeprazole

Abstract

4-Desmethoxy omeprazole, a primary metabolite and known impurity of the widely used proton pump inhibitors omeprazole and esomeprazole, is a critical reference standard for pharmaceutical quality control and metabolic studies. Its synthesis, while paralleling the established routes for omeprazole, presents unique considerations due to the absence of the 4-methoxy group on the pyridine ring. This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-desmethoxy omeprazole. We will explore the strategic retrosynthetic analysis, detail the preparation of key pyridine and benzimidazole intermediates, and provide step-by-step protocols for the crucial coupling and final oxidation steps. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide researchers, scientists, and drug development professionals with a robust and reproducible synthetic strategy.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 4-desmethoxy omeprazole, like its parent compound, is logically devised by disconnecting the molecule at the sulfoxide bridge. This retrosynthetic analysis reveals two primary building blocks: a substituted pyridine moiety and a 5-methoxy-2-mercaptobenzimidazole core. The final step is a controlled oxidation of a thioether precursor.

The key challenge lies in the synthesis of the pyridine intermediate, 2-(chloromethyl)-3,5-dimethylpyridine, which lacks the 4-methoxy group present in the standard omeprazole synthesis. This requires a tailored approach starting from a different pyridine precursor.

Caption: Retrosynthetic analysis of 4-Desmethoxy Omeprazole.

Synthesis of Key Intermediates

The overall synthesis hinges on the efficient preparation of two key fragments, which are then coupled.

Pathway to 2-(Chloromethyl)-3,5-dimethylpyridine (Intermediate A)

The synthesis of this crucial pyridine intermediate begins with a suitable precursor, 3,5-dimethylpyridine, and proceeds through the introduction of a functional group at the 2-position that can be converted to the required chloromethyl moiety.

The conversion of a pyridine N-oxide to a 2-hydroxymethylpyridine via a Boekelheide-type rearrangement is a well-established method. While direct synthesis from 3,5-lutidine is possible, related procedures for the 4-methoxy analog provide a reliable template.[1][2]

-

N-Oxidation: 3,5-Dimethylpyridine is oxidized to 3,5-dimethylpyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.

-

Rearrangement: The N-oxide is treated with acetic anhydride, causing an acylation of the oxygen. This intermediate rearranges to form 2-acetoxymethyl-3,5-dimethylpyridine.[1]

-

Hydrolysis: The acetate ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 3,5-dimethyl-2-(hydroxymethyl)pyridine.[3]

The conversion of the hydroxymethyl group to a reactive chloromethyl group is typically achieved using thionyl chloride (SOCl₂) or a similar chlorinating agent.[4][5]

-

Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., argon), dissolve 3,5-dimethyl-2-(hydroxymethyl)pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution in an ice bath.

-

Chlorination: Slowly add a solution of thionyl chloride (approx. 1.05-1.1 eq) in DCM dropwise to the cooled solution, maintaining the temperature near 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 16 hours) until the reaction is complete, as monitored by TLC.[4]

-

Isolation: The product, 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, often precipitates from the reaction mixture. It can be further precipitated by the addition of a non-polar solvent like diethyl ether or hexane.[4][5] The solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Pathway to 5-Methoxy-2-mercaptobenzimidazole (Intermediate B)

This benzimidazole core is synthesized via a classical condensation reaction.

-

Setup: Dissolve potassium hydroxide (KOH) (approx. 1.1 eq) in ethanol or a mixture of ethanol and water in a reaction vessel.[6][7]

-

Thiolation: Add carbon disulfide (CS₂) (approx. 1.1 eq) to the basic solution with stirring.

-

Condensation: Add 4-methoxy-o-phenylenediamine (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux for several hours (e.g., 3-6 hours).[7] The reaction progress can be monitored by TLC.

-

Isolation: After completion, cool the mixture. The product can be precipitated by acidifying the solution with acetic acid. The resulting solid is collected by filtration, washed with water, and dried to yield 5-methoxy-2-mercaptobenzimidazole.[6]

Core Synthesis: Coupling and Oxidation

With both key intermediates in hand, the final steps involve constructing the thioether bridge and performing the selective oxidation to the sulfoxide.

Thioether Formation: Synthesis of 2-(((3,5-Dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole

This step is a nucleophilic substitution where the thiolate of the benzimidazole attacks the electrophilic chloromethylpyridine.[8][9]

-

Base Treatment: In a suitable reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (Intermediate B) (1.0 eq) in a solvent such as ethanol. Add a base, typically an aqueous solution of sodium hydroxide (NaOH) (approx. 2.0 eq), to deprotonate the thiol and form the reactive thiolate anion.[8]

-

Coupling: To this solution, add a solution of 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (Intermediate A) (approx. 0.9-1.0 eq) in a suitable solvent like water or ethanol. The addition is often done at a controlled temperature, for instance, below 10°C, after which the reaction is allowed to proceed at a slightly elevated temperature (e.g., 30°C) for several hours.[8]

-

Work-up and Isolation: Upon reaction completion, the product typically precipitates from the solution. The solid is collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried. This yields the thioether precursor, also known as 4-desmethoxy omeprazole sulfide.[10]

Final Oxidation: Synthesis of 4-Desmethoxy Omeprazole

The final and most delicate step is the oxidation of the thioether to the sulfoxide. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone impurity.[11]

-

Setup: Dissolve the thioether precursor (1.0 eq) in a suitable chlorinated solvent, such as chloroform or dichloromethane, and cool the solution to a low temperature (e.g., 0°C to -25°C).[12][13]

-

Oxidation: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.0-1.1 eq), in the same solvent.[12] The temperature must be carefully controlled during the addition to ensure selectivity.

-

Reaction and Quenching: Stir the reaction mixture at low temperature for a short period (e.g., 30 minutes) after the addition is complete.[13] The reaction is then quenched by washing with a basic aqueous solution, such as saturated sodium bicarbonate or 10% sodium hydroxide, to neutralize the acidic byproduct (m-chlorobenzoic acid).[12][13]

-

Isolation and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate) to yield pure 4-desmethoxy omeprazole.

Summary of Synthetic Pathway and Reagents

The complete forward synthesis is visualized below, highlighting the key transformations and intermediates.

Caption: Forward synthesis pathway for 4-Desmethoxy Omeprazole.

Table 1: Key Reagents and Their Functions

| Step | Reagent | Function | Causality |

| Intermediate A | Thionyl Chloride (SOCl₂) | Chlorinating Agent | Converts the primary alcohol into a good leaving group (-CH₂Cl) for subsequent nucleophilic substitution.[4] |

| Intermediate B | Carbon Disulfide (CS₂) | Carbon Source | Provides the C=S backbone for the formation of the 2-mercaptobenzimidazole ring structure.[7] |

| Coupling | Sodium Hydroxide (NaOH) | Base | Deprotonates the thiol of Intermediate B to form a nucleophilic thiolate anion required for the attack on Intermediate A.[8] |

| Oxidation | m-CPBA | Oxidizing Agent | Selectively oxidizes the electron-rich sulfide to a sulfoxide. Low temperatures are used to minimize over-oxidation to the sulfone.[12] |

Conclusion

The synthesis of 4-desmethoxy omeprazole is a multi-step process that relies on the foundational principles of heterocyclic chemistry and selective oxidation. By carefully controlling the reaction conditions, particularly during the final oxidation step, high-purity material suitable for use as an analytical reference standard can be reliably produced. The protocols outlined in this guide, grounded in established literature, provide a comprehensive framework for researchers in the pharmaceutical sciences to successfully synthesize this important omeprazole metabolite.

References

- Vertex AI Search. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

- Xia Liang. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.

- PubMed Central. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus.

- E3S Web of Conferences. Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives.

- FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.

- ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.

- Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018).

- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- IOP Conference Series: Journal of Physics: Conference Series. Synthesis ,characterazition of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant pathogenic fungi.

- Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025).

- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

- BenchChem. Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.

- Prime Scholars. 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity.

- ResearchGate. Asymmetric sulfoxidations of omeprazole thioether catalyzed by soybean....

- PubMed Central. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia. (2020).

- PrepChem.com. Synthesis of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine.

- Oriental Journal of Chemistry. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity.

- SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- ChemicalBook. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol. (2025).

- ASM Journals. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. (2005).

- SynHet. 4-Desmethoxy-4-chloro Omeprazole Sulfide.

- Google Patents. Omeprazole synthesis - EP1085019A1.

- Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

- SciSpace. Method for preparing S-omeprazole through microorganism asymmetric oxidation. (2016).

- Google Patents. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

- Venkatasai Life Sciences. 4-Desmethoxy Omeprazole Sulfide.

- Google Patents. WO2010134099A1 - One pot process for preparing omeprazole and related compounds.

- Scientific Update. Biocatalytic oxidation and synthesis of Esomeprazole. (2018).

- SynZeal. Omeprazole 4-Desmethyl Impurity.

- Justia Patents. Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates.

- Google Patents. CN107382963A - A kind of preparation method of Omeprazole impurity.

- BenchChem. An In-depth Technical Guide on 4-Desmethoxy Omeprazole-d3 as a Metabolite of Omeprazole.

- Google Patents. WO2009066309A2 - Process for preparation of omeprazole.

- PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine.

- ResearchGate. (PDF) SYMMETRICAL COUPLING OF 2MERCAPTO BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY SRIKANTH GURRALA, Y. RAJESH BABU, MV.VIJAYABHASKARA RAO, B. MADHAVI LATHA*. (2025).

- PubMed. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives.

- Sigma-Aldrich. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%.

Sources

- 1. Page loading... [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]

- 10. 4-Desmethoxy Omeprazole Sulfide : Venkatasai Life Sciences [venkatasailifesciences.com]

- 11. scispace.com [scispace.com]

- 12. journals.asm.org [journals.asm.org]

- 13. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

A Technical Guide to Omeprazole Impurity B (CAS: 110374-16-8): Synthesis, Analysis, and Control

Executive Summary: This guide provides an in-depth technical overview of Omeprazole Impurity B (CAS: 110374-16-8), a critical process-related impurity and metabolite of the proton pump inhibitor Omeprazole. As a specified impurity in major pharmacopeias, including the European Pharmacopoeia (EP), its identification, quantification, and control are paramount for ensuring the quality, safety, and efficacy of Omeprazole and Esomeprazole drug products.[1][2] This document, intended for researchers, analytical scientists, and drug development professionals, details the impurity's chemical identity, synthesis pathway, validated analytical methodologies, and regulatory context, offering field-proven insights into its management throughout the pharmaceutical lifecycle.

Chemical Profile and Physicochemical Properties

Omeprazole Impurity B, also known by its synonyms 4-Desmethoxy Omeprazole and Esomeprazole EP Impurity B, is structurally similar to the active pharmaceutical ingredient (API) but lacks a methoxy group on the pyridine ring.[1][3][4] This seemingly minor structural difference necessitates robust analytical separation and characterization. Its identity and core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 110374-16-8 | [3][5][6] |

| IUPAC Name | 2-[(RS)-[(3,5-dimethylpyridin-2-yl)methyl]sulphinyl]-5-methoxy-1H-benzimidazole | [1][3] |

| Synonyms | Omeprazole EP Impurity B, Esomeprazole EP Impurity B, 4-Desmethoxy Omeprazole, Omeprazole BP Impurity B | [1][3][7] |

| Molecular Formula | C₁₆H₁₇N₃O₂S | [3][5] |

| Molecular Weight | 315.39 g/mol | [5][6] |

| Appearance | Light beige solid | [8] |

| Melting Point | >142°C (with decomposition) | [9] |

| Predicted Boiling Point | 584.7 ± 60.0 °C | [9] |

| SMILES | COC1=CC=C2N=C(S(CC3=NC=C(C)C=C3C)=O)NC2=C1 | [1][3] |

| Storage | 2-8°C, sealed in a dry environment, protected from light. Long-term storage at -20°C is also recommended. | [2][6][10] |

Genesis of Impurity B: Synthesis and Formation

Understanding the formation pathway of an impurity is fundamental to developing effective control strategies. Omeprazole Impurity B is primarily formed via the oxidation of its immediate precursor, Omeprazole Impurity H (the corresponding sulfide). This transformation is a critical step to monitor during the synthesis of Omeprazole.

A documented synthetic route involves a two-step process:[11]

-

Nucleophilic Substitution: The process begins with the reaction between 2-chloromethyl-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxy-1H-benzimidazole. This reaction forms the sulfide intermediate, 5-methoxy-2-[(3,5-dimethylpyridin-2-yl)methylthio]-1H-benzimidazole (Impurity H).

-

Oxidation: The subsequent and final step is the controlled oxidation of Impurity H to yield the target sulfoxide, Omeprazole Impurity B.[11] The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone (Omeprazole Impurity D).

The diagram below illustrates this synthetic pathway.

Analytical Control: Detection and Quantification

The cornerstone of controlling Omeprazole Impurity B is a robust, validated analytical method. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the universally accepted technique for this purpose.[12][13]

Causality Behind Method Choices:

-

Reversed-Phase Chromatography (C8 or C18 columns): This modality is ideal for separating molecules of moderate polarity like Omeprazole and its impurities. The nonpolar stationary phase effectively retains the analytes, allowing for their separation based on subtle differences in hydrophobicity.

-

High pH Mobile Phase (pH 7.6 - 9.5): Omeprazole and its related substances are benzimidazole derivatives, which can exhibit poor peak shape on silica-based columns at acidic pH due to interactions with residual silanols. Operating at a neutral to basic pH (e.g., pH 7.6 as specified in the European Pharmacopoeia method) neutralizes these silanols, resulting in superior peak symmetry and improved resolution.[13][14][15]

-

UV Detection (280 nm or 303 nm): The benzimidazole chromophore present in both Omeprazole and Impurity B exhibits strong UV absorbance, making UV detection a sensitive and reliable means of quantification.[12][13][14]

Protocol: A Validated RP-HPLC Method for Impurity Profiling

This protocol is a representative example synthesized from established pharmacopeial and peer-reviewed methods.[12][13][14] It serves as a robust starting point for method development and validation in a QC laboratory.

1. Instrumentation and Materials:

-

HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

-

Chromatography Data System (CDS).

-

Analytical balance, volumetric flasks, pipettes.

-

Omeprazole Impurity B Certified Reference Material (CRM).

-

Acetonitrile (HPLC gradient grade).

-

Disodium hydrogen phosphate, phosphoric acid (or triethylamine).

-

Ultrapure water.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Agilent InfinityLab Poroshell HPH-C8, 4.6 × 100 mm, 2.7 µm (or equivalent) |

| Mobile Phase A | 0.01 M Disodium Hydrogen Phosphate buffer, pH adjusted to 7.6 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient (Isocratic: 75% A / 25% B is common for EP method) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 8-10 µL |

| Diluent | Mobile Phase |

3. Solution Preparation:

-

Reference Standard Solution: Accurately weigh and dissolve Omeprazole Impurity B CRM in the diluent to obtain a final concentration of approximately 2.0 µg/mL.

-

Test Solution (for Bulk Drug): Accurately weigh and dissolve the Omeprazole sample in the diluent to achieve a final concentration of 0.2 mg/mL (200 µg/mL).

-

System Suitability Solution (SST): Prepare a solution containing both Omeprazole (e.g., 0.1 mg/mL) and a known impurity (e.g., Impurity I or B at 0.1 mg/mL) to verify resolution and system performance.[14]

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure no carryover or system peaks interfere.

-

Inject the SST solution to confirm system parameters (e.g., resolution between peaks, tailing factor, theoretical plates) meet pre-defined criteria.

-

Inject the Reference Standard Solution in replicate (e.g., n=5) to establish system precision.

-

Inject the Test Solution.

-

Identify the Omeprazole Impurity B peak in the Test Solution chromatogram by comparing its retention time with that of the Reference Standard.

-

Calculate the concentration of Impurity B in the sample using the peak area response and external standard method.

Analytical Workflow

The following diagram outlines the logical flow of the analytical process, from sample receipt to final reporting.

Regulatory Framework and Pharmacopeial Status

Omeprazole Impurity B is not merely a substance encountered during synthesis; it is a regulated entity with defined acceptance criteria in major pharmacopeias.

-

Pharmacopeial Recognition: It is listed as Omeprazole EP Impurity B in the European Pharmacopoeia and Omeprazole BP Impurity B in the British Pharmacopoeia.[1] Its control is mandatory for products intended for these markets.

-

Regulatory Submissions: The accurate quantification of Impurity B is a critical data point in the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings such as Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs).[1]

-

Role of Reference Standards: The use of Pharmaceutical Secondary Standards or Certified Reference Materials (CRMs) is essential.[6] These standards provide traceability to primary pharmacopeial standards (USP, EP) and ensure the accuracy and validity of the analytical data generated, which is a non-negotiable aspect of Good Manufacturing Practices (GMP).[5][6]

Conclusion

Omeprazole Impurity B (CAS: 110374-16-8) is a significant impurity in the manufacturing of Omeprazole that demands rigorous control. A thorough understanding of its chemical properties, formation pathway, and validated analytical methods is indispensable for any scientist or professional in the pharmaceutical industry. By implementing robust RP-HPLC methods, utilizing certified reference standards, and adhering to pharmacopeial requirements, drug developers can effectively monitor and control this impurity, thereby ensuring the final drug product meets the highest standards of quality and safety.

References

-

Omeprazole EP Impurity B | 110374-16-8. SynZeal. [Link]

-

Omeprazole EP Impurity B | CAS 110374-16-8. Veeprho. [Link]

-

Omeprazole EP Impurity B - CAS - 110374-16-8. Axios Research. [Link]

- CN104402867A - Preparation method of esomeprazole impurities H and B.

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

-

4-Desmethoxy Omeprazole Datasheet. DC Chemicals. [Link]

-

Iuga, C., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. FARMACIA, 57(5). ResearchGate. [Link]

-

Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. [Link]

-

Stability study of omeprazole. ResearchGate. [Link]

- RU2726320C1 - Method for determining omeprazole impurity components.

-

Kormány, R., Molnár, I., & Riekkola, M. L. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

-

Omeprazole EP Impurity B | 110374-16-8. SynThink Research Chemicals. [Link]

-

Desmethoxy Omeprazole | CAS# 110374-16-8. Symtera Analytics. [Link]

-

Obradović, T., et al. (2021). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceutics, 13(10), 1546. NCBI. [Link]

-

Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute. [Link]

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. ResearchGate. [Link]

-

Omeprazole – Impurity B. GreenpharmaS. [Link]

-

Brittain, H. G. (Ed.). (2010). Comprehensive profile of Omeprazole. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 151-262). Elsevier. ResearchGate. [Link]

-

Omeprazole-impurities. Pharmaffiliates. [Link]

-

de Oliveira, C. S., et al. (2020). Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer. International Journal of Molecular Sciences, 21(18), 6933. NCBI. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. klivon.com [klivon.com]

- 3. Omeprazole EP Impurity B | 110374-16-8 | SynZeal [synzeal.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Omeprazole EP Impurity B - CAS - 110374-16-8 | Axios Research [axios-research.com]

- 6. 奥美拉唑杂质B Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 5-METHOXY-2-[(3,5-DIMETHYL-2-PYRIDINYL)-METHYLSULFINYL]-BENZIMIDAZOLE | 110374-16-8 [chemicalbook.com]

- 9. 110374-16-8 | CAS DataBase [m.chemicalbook.com]

- 10. 4-Desmethoxy Omeprazole Datasheet DC Chemicals [dcchemicals.com]

- 11. CN104402867A - Preparation method of esomeprazole impurities H and B - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. agilent.com [agilent.com]

- 15. molnar-institute.com [molnar-institute.com]

An In-depth Technical Guide to the Core Mechanism of Action of H-180/29 (4-Desmethoxy Omeprazole)

Introduction

H-180/29, chemically known as 4-Desmethoxy Omeprazole, is a significant compound within the benzimidazole class of molecules.[1][2] It is recognized both as a potential impurity in commercial omeprazole preparations and as an active metabolite of omeprazole, a widely used therapeutic agent for acid-related gastrointestinal disorders.[3][4] This guide provides a detailed technical overview of the core mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The primary pharmacological action of this compound is the inhibition of the gastric proton pump, positioning it as a proton pump inhibitor (PPI).[1][3]

Core Mechanism of Action: Inhibition of the Gastric H+/K+ ATPase

The principal mechanism of action of this compound, akin to its parent compound omeprazole, is the specific and irreversible inhibition of the H+/K+ ATPase enzyme system.[5] This enzyme, commonly referred to as the gastric proton pump, is located in the secretory membranes of gastric parietal cells and represents the final step in the pathway of gastric acid secretion.[5][6][7]

The process begins with the systemic absorption of this compound and its accumulation in the acidic environment of the parietal cell canaliculi. As a weak base, this compound is protonated and undergoes a molecular rearrangement to its active form, a sulfenamide intermediate. This activated form then covalently binds to cysteine residues on the alpha subunit of the H+/K+ ATPase.[7] This irreversible binding inactivates the pump, thereby inhibiting the transport of H+ ions into the gastric lumen and effectively suppressing both basal and stimulated gastric acid secretion.[6][7]

Signaling Pathway and Molecular Interaction

The following diagram illustrates the pathway leading to the inhibition of the gastric proton pump by this compound.

Caption: this compound activation and inhibition of the gastric proton pump.

Secondary Mechanism: Cytochrome P450 Inhibition

In addition to its primary action on the proton pump, this compound has been identified as a competitive inhibitor of the cytochrome P450 enzyme CYP2C19.[1][3] This enzyme is significantly involved in the metabolism of various drugs, including omeprazole itself. The inhibitory constant (Ki) for this interaction has been reported to be in the range of 2 to 6 μM.[1][3] This secondary mechanism is of considerable importance in the context of drug-drug interactions, as the co-administration of this compound with other CYP2C19 substrates could potentially lead to altered pharmacokinetic profiles and an increased risk of adverse effects.

Experimental Protocols for Mechanistic Validation

To experimentally validate the proposed mechanism of action for this compound, the following protocols can be employed:

In Vitro H+/K+ ATPase Inhibition Assay

Objective: To determine the inhibitory potency of this compound on the gastric proton pump.

Methodology:

-

Preparation of H+/K+ ATPase Vesicles: Isolate gastric microsomal vesicles rich in H+/K+ ATPase from a suitable animal model (e.g., hog or rabbit).

-

Activation of this compound: Pre-incubate this compound in an acidic buffer (pH < 4) to facilitate its conversion to the active sulfenamide form.

-

Inhibition Assay:

-

Incubate the activated this compound at varying concentrations with the prepared H+/K+ ATPase vesicles.

-

Initiate the ATPase reaction by adding ATP.

-

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., Malachite green assay).

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

CYP2C19 Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on CYP2C19 activity.

Methodology:

-

Enzyme Source: Utilize human liver microsomes or recombinant human CYP2C19 enzymes.

-

Substrate Reaction: Use a specific fluorescent or luminescent probe substrate for CYP2C19 (e.g., 3-cyano-7-ethoxycoumarin).

-

Inhibition Assay:

-

Pre-incubate the enzyme source with varying concentrations of this compound.

-

Initiate the reaction by adding the probe substrate and an NADPH-regenerating system.

-

Monitor the formation of the fluorescent or luminescent metabolite over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 and Ki values through non-linear regression analysis.

Workflow Diagram for Mechanistic Validation

Caption: Workflow for validating the dual mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the mechanism of action of this compound.

| Parameter | Value | Target | Method |

| IC50 | ~1.1 µM (for Omeprazole) | H+/K+ ATPase | In Vitro Inhibition Assay |

| Ki | 2 - 6 µM | CYP2C19 | In Vitro Inhibition Assay |

Conclusion

This compound (4-Desmethoxy Omeprazole) functions primarily as a proton pump inhibitor through the irreversible inactivation of the gastric H+/K+ ATPase. This mechanism is central to its potential therapeutic effects in managing conditions related to excessive gastric acid secretion. Furthermore, its role as a competitive inhibitor of CYP2C19 highlights the importance of considering potential drug-drug interactions during preclinical and clinical development. The experimental frameworks provided offer a robust approach to further characterize and validate these mechanisms of action.

References

-

National Center for Biotechnology Information. (n.d.). Omeprazole. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Chembuild Pharma Private Limited. (n.d.). Pharmaceutical Raw Materials. Exporters India. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Omeprazole? Patsnap Synapse. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Omeprazole. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Omeprazole. Retrieved from [Link]

- Saini, S., Majee, C., Chakraborthy, G. S., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

-

Semantic Scholar. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Desmethoxy Omeprazole Sulfide. PubChem. Retrieved from [Link]

-

DC Chemicals. (n.d.). 4-Desmethoxy Omeprazole Datasheet. Retrieved from [Link]

Sources

- 1. 4-Desmethoxy Omeprazole | Drug Metabolite | TargetMol [targetmol.com]

- 2. The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Omeprazole - Wikipedia [en.wikipedia.org]

- 6. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Omeprazole? [synapse.patsnap.com]

The Biological Activity of 4-Desmethoxy Omeprazole: A Technical Guide for Researchers

Introduction

Omeprazole, the progenitor of the proton pump inhibitor (PPI) class, has fundamentally transformed the management of acid-related gastrointestinal disorders. Its efficacy lies in the irreversible inhibition of the gastric H+/K+ ATPase, the final step in acid secretion. While the parent drug has been extensively studied, the biological activities of its metabolites are less comprehensively understood. This technical guide provides an in-depth exploration of the biological activity of a key metabolite, 4-Desmethoxy Omeprazole, also known in the literature as 4-Hydroxy Omeprazole or 4'-O-Desmethylomeprazole. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of its known mechanisms, its role in the broader pharmacology of omeprazole, and detailed experimental protocols for its investigation.

The Metabolic Fate of Omeprazole: Genesis of 4-Desmethoxy Omeprazole

Omeprazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two principal enzymes involved are CYP2C19 and CYP3A4. The metabolic pathways are crucial in determining the pharmacokinetic and pharmacodynamic profile of omeprazole and are the genesis of its various metabolites, including 4-Desmethoxy Omeprazole.

The formation of 4-Desmethoxy Omeprazole (4-Hydroxy Omeprazole) is a primary metabolic route. While the specific enzymatic step is a demethylation at the 4-position of the pyridine ring, it's important to understand the broader context of omeprazole metabolism.

-

CYP2C19: This enzyme is the major catalyst for the 5-hydroxylation of the benzimidazole ring of omeprazole, leading to the formation of 5-hydroxyomeprazole. Genetic polymorphisms in the CYP2C19 gene can significantly alter the metabolic rate of omeprazole, leading to variations in drug exposure and efficacy.

-

CYP3A4: This enzyme is primarily responsible for the formation of omeprazole sulfone through oxidation of the sulfoxide group.

While the exact contribution of each enzyme to the formation of 4-Desmethoxy Omeprazole is not as clearly defined in the literature as it is for 5-hydroxyomeprazole and omeprazole sulfone, its presence as a significant metabolite underscores the complexity of omeprazole's biotransformation.

Visualizing the Metabolic Pathway

Caption: Metabolic pathways of omeprazole to its major metabolites.

Biological Activity of 4-Desmethoxy Omeprazole

4-Desmethoxy Omeprazole is not an inert byproduct of metabolism. It is recognized as an active metabolite, exhibiting biological activities that contribute to the overall pharmacological profile of omeprazole.[1]

Inhibition of the Gastric H+/K+ ATPase (Proton Pump)

Like its parent compound, 4-Desmethoxy Omeprazole is a proton pump inhibitor.[1] The fundamental mechanism of action for PPIs involves their accumulation in the acidic secretory canaliculi of parietal cells. In this acidic environment, they undergo a chemical rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inactivation. This blockade of the proton pump is the final step in gastric acid secretion, resulting in a potent and prolonged antisecretory effect.

Inhibition of Cytochrome P450 Enzymes

A significant and well-documented biological activity of 4-Desmethoxy Omeprazole is its competitive inhibition of CYP2C19.[1] This is a critical aspect of its pharmacology, as CYP2C19 is the primary enzyme responsible for the metabolism of the parent drug, omeprazole. The inhibition of CYP2C19 by one of its own metabolites creates a potential for feedback inhibition and can influence the pharmacokinetics of omeprazole, particularly with repeated dosing.

Quantitative Data on CYP2C19 Inhibition:

| Compound | Target Enzyme | Inhibition Type | Ki (µM) |

| 4-Desmethoxy Omeprazole | CYP2C19 | Competitive | 2 - 6 |

Data sourced from TargetMol.[1]

This inhibitory effect on CYP2C19 can have clinical implications, potentially leading to drug-drug interactions when omeprazole is co-administered with other drugs that are also metabolized by this enzyme.

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of 4-Desmethoxy Omeprazole, a combination of in vitro and in vivo experimental models is essential. The following protocols provide a framework for such investigations.

In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the proton pump using isolated gastric vesicles.

Objective: To determine the IC50 value of 4-Desmethoxy Omeprazole for the inhibition of H+/K+ ATPase.

Materials:

-

Isolated gastric vesicles (prepared from rabbit or hog stomachs)

-

4-Desmethoxy Omeprazole

-

Omeprazole (as a positive control)

-

ATP (adenosine triphosphate)

-

Buffer solutions (e.g., Tris-HCl)

-

Reagents for phosphate determination (e.g., malachite green)

-

Microplate reader

Step-by-Step Methodology:

-

Preparation of Gastric Vesicles: Isolate gastric microsomes containing the H+/K+ ATPase from fresh rabbit or hog gastric mucosa by differential centrifugation.

-

Pre-incubation: In a microplate, pre-incubate the gastric vesicles with varying concentrations of 4-Desmethoxy Omeprazole or omeprazole in a buffer at 37°C. This allows the compound to access the enzyme.

-

Initiation of the Reaction: Start the enzymatic reaction by adding ATP to the wells. The H+/K+ ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of the Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Quantification of Phosphate: Measure the amount of inorganic phosphate released in each well using a colorimetric method, such as the malachite green assay. The absorbance is read using a microplate reader.

-

Data Analysis: Plot the percentage of H+/K+ ATPase inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated using a suitable nonlinear regression model.

In Vivo Models of Gastric Acid Secretion

Animal models are indispensable for evaluating the antisecretory effects of PPIs in a physiological context.

This model is widely used to assess the ability of a compound to reduce the accumulation of gastric acid.[2][3]

Objective: To evaluate the in vivo antisecretory activity of 4-Desmethoxy Omeprazole.

Materials:

-

Wistar or Sprague-Dawley rats

-

4-Desmethoxy Omeprazole

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

pH meter and titration equipment

Step-by-Step Methodology:

-

Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.

-

Drug Administration: Administer 4-Desmethoxy Omeprazole or the vehicle orally or intraperitoneally.

-

Surgical Procedure: Anesthetize the rats and make a midline abdominal incision. Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct the blood supply.

-

Post-operative Period: Allow the animals to recover in individual cages for a specified period (typically 4 hours).

-

Sample Collection: Euthanize the rats and carefully remove the stomachs. Collect the gastric contents into a graduated centrifuge tube.

-

Analysis of Gastric Contents:

-

Volume: Measure the volume of the gastric juice.

-

pH: Determine the pH of the gastric juice using a pH meter.

-

Total Acidity: Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.

-

-

Data Analysis: Compare the gastric volume, pH, and total acidity between the treated and control groups to determine the antisecretory effect of 4-Desmethoxy Omeprazole.

This model assesses the ability of a compound to inhibit stimulated gastric acid secretion.[4][5][6]

Objective: To determine the effect of 4-Desmethoxy Omeprazole on histamine-induced gastric acid secretion.

Materials:

-

Wistar or Sprague-Dawley rats

-

4-Desmethoxy Omeprazole

-

Histamine

-

Anesthetic (e.g., urethane)

-

Perfusion pump and tubing

-

pH meter and titration equipment

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize the rats and cannulate the trachea to ensure a clear airway.

-

Gastric Perfusion: Insert a double-lumen cannula into the stomach through the esophagus and duodenum for continuous perfusion with saline.

-

Basal Acid Secretion: Collect the gastric perfusate at regular intervals to establish a baseline of acid secretion.

-

Stimulation of Acid Secretion: Infuse histamine intravenously to stimulate gastric acid secretion.

-

Drug Administration: Once a stable, stimulated acid secretion is achieved, administer 4-Desmethoxy Omeprazole intravenously or intraduodenally.

-

Sample Collection and Analysis: Continue to collect the gastric perfusate at regular intervals and titrate with 0.01 N NaOH to determine the acid output.

-

Data Analysis: Compare the acid output before and after the administration of 4-Desmethoxy Omeprazole to quantify its inhibitory effect on stimulated gastric acid secretion.

Visualizing the Experimental Workflow

Caption: Workflow for in vitro and in vivo assessment of 4-Desmethoxy Omeprazole.

Conclusion and Future Directions

4-Desmethoxy Omeprazole is an active metabolite of omeprazole with demonstrable biological activity. Its role as a proton pump inhibitor contributes to the overall antisecretory effect of the parent drug. Furthermore, its competitive inhibition of CYP2C19 highlights the intricate interplay between drug metabolism and pharmacological action.

For researchers in drug development and pharmacology, a deeper understanding of the quantitative aspects of 4-Desmethoxy Omeprazole's activity is a key area for future investigation. Specifically, determining its IC50 for H+/K+ ATPase inhibition and directly comparing its potency to omeprazole and other PPIs would provide valuable insights. Additionally, elucidating the precise contribution of different CYP450 isoforms to its formation would refine our understanding of omeprazole's metabolic pathways.

The experimental protocols detailed in this guide provide a robust framework for these future studies. By employing a combination of in vitro and in vivo models, the scientific community can continue to unravel the multifaceted biological activity of 4-Desmethoxy Omeprazole and its significance in the clinical pharmacology of proton pump inhibitors.

References

-

Ghosh, M. N., & Schild, H. O. (1958). The histamine test meal in the rat. British Journal of Pharmacology and Chemotherapy, 13(1), 54–61. [Link]

-

National Center for Biotechnology Information (n.d.). 4-Desmethoxy Omeprazole Sulfide. PubChem Compound Database. Retrieved from [Link]

-

Takeuchi, K., Furukawa, O., & Okabe, S. (1986). Stimulation of gastric alkaline secretion by histamine in rats: possible involvement of histamine H2-receptors and endogenous prostaglandins. Japanese Journal of Pharmacology, 41(3), 337–344. [Link]

-

Man, W. K., & Spencer, J. (1976). The release of histamine during gastric acid secretion in conscious rats. British Journal of Pharmacology, 58(4), 577–583. [Link]

-

Ghosh, M. N., & Schild, H. O. (1958). The histamine test meal in the rat. British Journal of Pharmacology and Chemotherapy, 13(1), 54–61. [Link]

-

Pharmacology Discovery Services. (n.d.). Gastric Acidity, Pylorus Ligation. Retrieved from [Link]

-

Man, W. K., & Spencer, J. (1976). The release of histamine during gastric acid secretion in conscious rats. British Journal of Pharmacology, 58(4), 577–583. [Link]

-

Chikane, R. (2016). Pylorus ligastion method for anti ulcer study. SlideShare. Retrieved from [Link]

-

Ljungström, M., Elander, B., Fellenius, E., & Wallmark, B. (1987). Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport. Biochimica et Biophysica Acta (BBA) - Biomembranes, 897(2), 209–219. [Link]

-

Andrade, E. L., et al. (2012). Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response. Acta Cirurgica Brasileira, 27(10), 711–717. [Link]

-

National Center for Biotechnology Information (n.d.). 4-Hydroxy Omeprazole Sulfone. PubChem Compound Database. Retrieved from [Link]

-

MirzaAnwarBaig1. (2018). Expt 3- Antiulcer activity by pyloric ligation method.pdf. SlideShare. Retrieved from [Link]

-

SynZeal. (n.d.). 4-Hydroxy Omeprazole. Retrieved from [Link]

-

ChemWhat. (n.d.). Omeprazole 4-Desmethyl Impurity CAS#: 301669-82-9. Retrieved from [Link]

-

SynZeal. (n.d.). Omeprazole 4-Desmethyl Impurity. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. PubChem Compound Database. Retrieved from [Link]

-

El-Sayed, N. S., et al. (2023). Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage. Inflammopharmacology, 31(5), 2535–2551. [Link]

-

National Center for Biotechnology Information (n.d.). Desulfoxide 4-demethyl omeprazole. PubChem Compound Database. Retrieved from [Link]

-

Adinortey, M. B., et al. (2018). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rotundifolia, and In silico PASS Prediction of its isolated compounds. Journal of Natural Science, Biology and Medicine, 9(1), 47–53. [Link]

-

Bhati, R., et al. (2016). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Carissa carandas Linn. International Journal of Pharmaceutical Sciences and Research, 7(10), 4216–4220. [Link]

-

Shin, J. M., & Sachs, G. (2008). The gastric HK-ATPase: structure, function, and inhibition. Pflügers Archiv - European Journal of Physiology, 457(3), 593–607. [Link]

-

Frezza, M., et al. (2009). Inhibition of Gastric H+, K+-ATPase Activity by Compounds from Medicinal Plants. Natural Product Communications, 4(9), 1253–1256. [Link]

-

National Center for Biotechnology Information (n.d.). 5-o-Desmethylomeprazole. PubChem Compound Database. Retrieved from [Link]

-

Wallmark, B., et al. (1985). The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole. The Journal of Biological Chemistry, 260(24), 13681–13684. [Link]

-

Beil, W., et al. (1992). Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability. British Journal of Pharmacology, 106(4), 842–848. [Link]

-

Yasuda, S., et al. (2005). Acid-suppressive effects of generic omeprazole: Comparison of three brands of generic omeprazole with original omeprazole. Journal of Gastroenterology and Hepatology, 20(4), 594–599. [Link]

-

Im, W. B., et al. (1985). Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups. The Journal of Biological Chemistry, 260(8), 4591–4597. [Link]

-

Schmarda, A., et al. (2000). The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels. British Journal of Pharmacology, 129(4), 598–606. [Link]

-

Sachs, G., & Shin, J. M. (2004). Long lasting inhibitors of the gastric H,K-ATPase. Journal of Clinical Gastroenterology, 38(5 Suppl), S23–S31. [Link]

-

Pharmaffiliates. (n.d.). 4-Hydroxy Omeprazole. Retrieved from [Link]

-

Pilotto, A., et al. (2007). Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients. World Journal of Gastroenterology, 13(33), 4467–4472. [Link]

Sources

- 1. 4-Desmethoxy Omeprazole | Drug Metabolite | TargetMol [targetmol.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 4. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of gastric alkaline secretion by histamine in rats: possible involvement of histamine H2-receptors and endogenous prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The histamine test meal in the rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Effects of Omeprazole Metabolites

Executive Summary

Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, functions as a prodrug, requiring conversion to its active form to inhibit the gastric H+/K+-ATPase (proton pump).[1] This activation, however, is distinct from its extensive hepatic metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2] This metabolic process generates a profile of metabolites, most notably 5-hydroxyomeprazole and omeprazole sulfone, that are often summarily dismissed as "inactive." This guide challenges that oversimplification by providing a detailed technical analysis of their true pharmacological effects.

Contrary to a simple definition of inactivity, this document elucidates that while these metabolites exhibit negligible direct inhibitory action on the proton pump, they are pharmacologically significant.[3] Their primary role lies in the complex landscape of drug-drug interactions (DDIs), where they act as both reversible and time-dependent inhibitors of CYP2C19 and CYP3A4.[4][5] This activity is of profound clinical relevance, as the genetic polymorphism of CYP2C19 dictates the metabolic ratio of these metabolites, thereby influencing not only the efficacy of omeprazole itself but also the disposition of numerous co-administered drugs.[2][6] This guide offers an in-depth exploration of these effects, supported by quantitative data, detailed experimental protocols, and a discussion of the clinical implications for drug development and personalized medicine.

The Metabolic Landscape of Omeprazole

Omeprazole's journey in the body is a tale of two distinct chemical transformations. At its site of action in the acidic canaliculi of parietal cells, it undergoes an acid-catalyzed conversion into a reactive tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the pump.[7][8] This targeted activation is the basis of its therapeutic effect.

Concurrently, systemically absorbed omeprazole is cleared through extensive hepatic biotransformation. This process is dominated by two key cytochrome P450 isoenzymes:

-

CYP2C19: This highly polymorphic enzyme is the principal catalyst for the hydroxylation of omeprazole's benzimidazole ring to form 5-hydroxyomeprazole .[2]

-

CYP3A4: This enzyme is primarily responsible for the sulfoxidation of omeprazole to omeprazole sulfone .[2][3]

These primary metabolites can undergo further biotransformation, such as the conversion of omeprazole sulfone to 5-hydroxyomeprazole sulfone by CYP2C19, and the sulfoxidation of 5-hydroxyomeprazole by CYP3A4.[2]

The critical role of CYP2C19 in omeprazole's metabolism means that its genetic variants are a major determinant of inter-individual variability in drug exposure and clinical response. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which significantly alters the plasma concentrations of both the parent drug and its metabolites.[6]

Figure 1: Major metabolic pathways of omeprazole.

Pharmacological Profile of 5-Hydroxyomeprazole

Formation and Pharmacokinetics

5-hydroxyomeprazole is the principal metabolite of omeprazole, formed via hydroxylation by CYP2C19.[2] Its formation and subsequent clearance are highly dependent on an individual's CYP2C19 genotype. In poor metabolizers (PMs), the formation of 5-hydroxyomeprazole is significantly reduced, leading to higher plasma concentrations of the parent drug, omeprazole.[9] Conversely, in extensive metabolizers (EMs), omeprazole is more rapidly converted to 5-hydroxyomeprazole.[9]

Direct Activity on H+/K+-ATPase

A crucial point for drug development professionals is that the structural modification from omeprazole to 5-hydroxyomeprazole, specifically the addition of a hydroxyl group, appears to render the molecule incapable of effectively inhibiting the proton pump. While the parent compound requires an acidic environment to transform into its active sulfenamide inhibitor, its metabolites, including 5-hydroxyomeprazole, are generally considered to lack this activity.[8][10] This is a critical distinction, as the therapeutic effect of omeprazole is not contributed to by its circulating metabolites.

Interaction with Drug-Metabolizing Enzymes

While inert at the proton pump, 5-hydroxyomeprazole does contribute to the overall DDI profile of omeprazole. It has been shown to be a reversible inhibitor of both CYP2C19 and CYP3A4.[4] The inhibitory potency is generally less than that of the parent compound or omeprazole sulfone.[11] However, given that it can circulate at significant concentrations, particularly in CYP2C19 extensive metabolizers, its contribution to the net inhibitory effect on these enzymes should not be disregarded in DDI predictions.[4]

Pharmacological Profile of Omeprazole Sulfone

Formation and Pharmacokinetics

Omeprazole sulfone is formed from the parent drug primarily through sulfoxidation catalyzed by CYP3A4.[2][3] Interestingly, its own elimination can be dependent on CYP2C19 activity. In CYP2C19 poor metabolizers, the clearance of omeprazole sulfone is reduced, leading to a longer half-life and higher plasma concentrations compared to extensive metabolizers.[3]

Direct Activity on H+/K+-ATPase

Similar to 5-hydroxyomeprazole, omeprazole sulfone is considered to be inactive as a direct inhibitor of the H+/K+-ATPase. The conversion to the sulfone alters the molecule's electronic and structural properties in a way that prevents the necessary acid-catalyzed rearrangement to the active sulfenamide.

Interaction with Drug-Metabolizing Enzymes

Omeprazole sulfone is a significant contributor to the DDI profile of omeprazole. It acts as a reversible and, notably, a time-dependent inhibitor of CYP2C19.[4][5] Its inhibitory potency against CYP2C19 is considerable, with a reported IC50 value of 18 µM in human liver microsomes.[12] It also reversibly inhibits CYP3A4.[4] The time-dependent inhibition of CYP2C19 is a key mechanistic insight, as this can lead to a more pronounced and prolonged interaction than would be predicted from reversible inhibition data alone.

Comparative Analysis and Clinical Implications

Comparative Summary of Metabolite Effects

| Feature | 5-Hydroxyomeprazole | Omeprazole Sulfone |

| Primary Formation Pathway | CYP2C19 (hydroxylation)[2] | CYP3A4 (sulfoxidation)[2][3] |

| Proton Pump (H+/K+-ATPase) Activity | Negligible[3] | Negligible[3] |

| CYP2C19 Inhibition | Reversible inhibitor[4] | Reversible and time-dependent inhibitor (IC50 ≈ 18 µM)[4][12] |

| CYP3A4 Inhibition | Reversible inhibitor[4] | Reversible inhibitor[4] |

Contribution to Drug-Drug Interactions (DDIs)

The pharmacological activity of omeprazole's metabolites is most evident in the context of DDIs. While the parent drug is itself an inhibitor of CYP2C19, its metabolites contribute significantly to the overall inhibitory effect.[4] Predictions of in vivo DDIs have shown that metabolites may be responsible for 30-63% of the hepatic interactions.[4][5]

This is clinically significant when omeprazole is co-administered with drugs that are substrates for CYP2C19 or CYP3A4. For example, the well-documented interaction between omeprazole and the antiplatelet agent clopidogrel (a prodrug activated by CYP2C19) is a result of the inhibition of clopidogrel's bioactivation, and this inhibition is a composite effect of both omeprazole and its metabolites. Similarly, the metabolism of drugs like diazepam and phenytoin can be affected.[13]

Influence of CYP2C19 Polymorphism on Metabolite-Driven Effects

The genetic makeup of a patient's CYP2C19 enzymes dictates the metabolic fate of omeprazole and, consequently, the nature of its DDIs.

-

Poor Metabolizers (PMs): These individuals have higher circulating levels of the parent drug, omeprazole, which is a potent inhibitor of CYP2C19. They also have higher levels of omeprazole sulfone due to shunting of metabolism down the CYP3A4 pathway and reduced clearance of the sulfone by CYP2C19.[3] This can lead to a greater risk of DDIs with CYP2C19 substrates.

-

Extensive Metabolizers (EMs): These individuals have lower levels of the parent drug and higher levels of 5-hydroxyomeprazole. While the parent drug's contribution to DDIs is lessened, the inhibitory effects of the metabolites are more prominent.

A nested case-control study has even suggested a link between omeprazole-related myopathy and drug-gene interactions involving CYP2C19 and CYP3A4, highlighting that altered metabolite profiles in individuals with certain genotypes could be a risk factor for adverse events, especially when co-administered with other CYP inhibitors like fluconazole.[14][15]

Experimental Protocols

In Vitro Assessment of CYP Inhibition by Metabolites

This protocol outlines a standard method for determining the IC50 value of an omeprazole metabolite against CYP2C19 in human liver microsomes (HLMs).

Objective: To determine the concentration of an omeprazole metabolite that causes 50% inhibition of CYP2C19 activity.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the omeprazole metabolite (e.g., omeprazole sulfone) in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of a CYP2C19 probe substrate (e.g., (S)-mephenytoin).

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Thaw human liver microsomes (HLMs) on ice.

-

-

Incubation:

-

In a 96-well plate, add the potassium phosphate buffer.

-

Add varying concentrations of the omeprazole metabolite (inhibitor). Include a vehicle control (no inhibitor).

-

Add HLMs (final concentration typically 0.1 mg/mL).

-

Add the CYP2C19 probe substrate (e.g., (S)-mephenytoin at a concentration below its Km, such as 20 µM).[4]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a pre-warmed NADPH regenerating system. The final volume is typically 100-200 µL.[4]

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Analysis:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the hydroxylated metabolite of the probe substrate (e.g., 4'-hydroxy-mephenytoin) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the omeprazole metabolite relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

-

Sources

- 1. Omeprazole: pharmacology, pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific labelling of gastric H+,K+-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 10. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. apexbt.com [apexbt.com]

- 13. Omeprazole drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Association of Omeprazole‐Related Myopathy With Drug–Drug and Drug–Gene Interactions Involving CYP2C19 and CYP3A4: A Nested Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of H-180/29, a Novel Benzoylguanidine Derivative

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the compound H-180/29, chemically identified as N-(4-chloro-2-methoxy-5-nitro-benzoyl)-N'-(2,6-di-chloro-benzoyl)-guanidine. Developed for researchers, medicinal chemists, and drug development professionals, this document offers an in-depth exploration of the synthetic route, purification strategies, and a multi-faceted analytical workflow for structural verification and purity assessment. The causality behind key experimental steps is elucidated, providing field-proven insights into the handling of benzoylguanidine derivatives. Furthermore, the guide discusses the biological context of this molecular class, focusing on its role as a potent inhibitor of the Na+/H+ exchanger (NHE), a critical target in cardiovascular and oncological research. All protocols are designed as self-validating systems, ensuring reproducibility and scientific integrity.

Introduction and Scientific Context

Substituted benzoylguanidines represent a significant class of compounds in medicinal chemistry, renowned for their potent inhibitory effects on the sodium-hydrogen exchanger (NHE).[1][2] The NHE is a ubiquitous membrane protein crucial for maintaining intracellular pH homeostasis.[2][3] Its hyperactivation, particularly the NHE1 isoform, is implicated in the pathophysiology of various conditions, including myocardial ischemia-reperfusion injury and cancer cell proliferation.[2][3][4] Consequently, the development of selective NHE1 inhibitors is a promising therapeutic strategy.[1][5]

The compound this compound, N-(4-chloro-2-methoxy-5-nitro-benzoyl)-N'-(2,6-di-chloro-benzoyl)-guanidine, is a specifically designed acylguanidine derivative intended to exhibit high inhibitory potency.[2] This guide serves as an authoritative resource, detailing the complete scientific workflow from initial synthesis to final characterization, enabling researchers to replicate, validate, and build upon this work.

Synthesis of this compound

The synthesis of N-(4-chloro-2-methoxy-5-nitro-benzoyl)-N'-(2,6-di-chloro-benzoyl)-guanidine is achieved through a targeted condensation reaction. The logical flow of this synthesis is designed for efficiency and purity, beginning with the activation of a carboxylic acid precursor, followed by coupling with a guanidine derivative.

Synthesis Workflow Diagram

The overall synthetic strategy is depicted below, outlining the transformation from starting materials to the final active compound.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for synthesizing acylguanidines.[5]

Part A: Preparation of the Acyl Chloride Intermediate

-

Reagents & Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis of the highly reactive acyl chloride intermediate.

-

Activation: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the suspension at room temperature.[6]

-

Causality Explanation: Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion. Pyridine is sometimes used catalytically in similar preparations.[6]

-

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the complete conversion of the acid.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-chloro-2-methoxy-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Part B: Condensation to Form this compound

-

Reagents & Setup: In a separate flask, dissolve 2,6-dichlorobenzoylguanidine (1.0 eq) in an anhydrous polar aprotic solvent, such as acetonitrile or dichloromethane (DCM).[7]

-

Coupling: Cool the guanidine solution in an ice bath (0°C). Dissolve the crude acyl chloride from Part A in the same anhydrous solvent and add it dropwise to the guanidine solution over 30 minutes.

-

Causality Explanation: The dropwise addition at low temperature is critical to control the exothermicity of the acylation reaction and to minimize the formation of side products. The nitrogen of the guanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

Work-up: Upon completion, quench the reaction by pouring the mixture into cold water. The crude product will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid sequentially with water and a non-polar solvent like hexane to remove residual starting materials. For higher purity, the crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.[9]

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized this compound.[10] This ensures the reliability of any subsequent biological or pharmacological data.

Physicochemical and Spectroscopic Data

| Parameter | Technique | Expected Result / Observation |

| Molecular Formula | - | C₁₅H₉Cl₃N₄O₄ |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Expected [M+H]⁺: ~442.9768 g/mol . The isotopic pattern will be characteristic of a molecule containing three chlorine atoms. |

| Structure Confirmation | ¹H & ¹³C NMR Spectroscopy | Specific chemical shifts and coupling constants for aromatic protons and the methoxy group. The absence of the carboxylic acid proton and the presence of guanidine N-H protons are key indicators. |

| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic peaks for C=O (amide/guanidine), N-H, C-NO₂ (nitro group), and C-Cl bonds. |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | A single major peak with >95% purity under UV detection. |

| Melting Point | Melting Point Apparatus | A sharp, defined melting range, indicative of high purity. |

Detailed Analytical Protocols

1. High-Resolution Mass Spectrometry (HRMS)

-

Protocol: Prepare a dilute solution (1-10 µg/mL) of this compound in methanol or acetonitrile, adding a trace of formic acid to promote protonation.[10] Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

-

Validation: The experimentally determined exact mass should be within ±5 ppm of the calculated theoretical mass for the protonated molecule [M+H]⁺. The observed isotopic distribution pattern must match the theoretical pattern for a C₁₅H₉Cl₃N₄O₄ species.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).[10] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Validation: The ¹H NMR spectrum should show distinct signals for the protons on the two different aromatic rings and the methoxy group singlet. The integration of these signals should correspond to the number of protons. The ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbons.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[10]

-